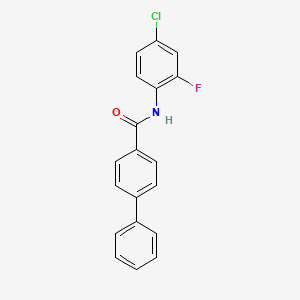![molecular formula C17H16F2N2O4S B5727194 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B5727194.png)
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide, also known as DFN-15, is a chemical compound that has been studied for its potential therapeutic applications. DFN-15 belongs to the class of compounds known as sulfonylphenylureas and has been found to exhibit promising effects in various scientific research studies.
作用機序
The mechanism of action of 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is known to play a critical role in the growth and survival of cancer cells.
Biochemical and Physiological Effects
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the expression of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has also been found to inhibit the formation of new blood vessels, which is critical for the growth and spread of cancer cells.
実験室実験の利点と制限
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages as a research tool. It is a selective inhibitor of the AKT signaling pathway and exhibits minimal toxicity in normal cells. However, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has limitations as well. It has poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has shown promising results in various scientific research studies, and there are several future directions for its use. One potential application is in the development of cancer therapies. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used as a single agent or in combination with other drugs to treat various types of cancer. Additionally, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide could be used to study the role of the AKT signaling pathway in various diseases, such as diabetes and neurodegenerative disorders.
In conclusion, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide is a promising compound that has been studied for its potential therapeutic applications. It exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties and has been found to inhibit the growth of cancer cells in vitro and in vivo. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has several advantages as a research tool, but it also has limitations that need to be addressed. Future research will continue to explore the potential applications of 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide in cancer therapy and other diseases.
合成法
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 2,6-difluorobenzoyl chloride with 3-(4-morpholinylsulfonyl)aniline in the presence of a base. The resulting intermediate is then treated with a coupling agent to form the final product, 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide.
科学的研究の応用
2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. 2,6-difluoro-N-[3-(4-morpholinylsulfonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
2,6-difluoro-N-(3-morpholin-4-ylsulfonylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O4S/c18-14-5-2-6-15(19)16(14)17(22)20-12-3-1-4-13(11-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISXGHFELGHMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-[3-(morpholin-4-ylsulfonyl)phenyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)

![2-[(4-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-isopropoxyphenyl)acetamide](/img/structure/B5727161.png)

![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5727171.png)
![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)



![2-({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5727220.png)
![N-[4-(dimethylamino)-1-naphthyl]-4-nitrobenzamide](/img/structure/B5727221.png)
![N'-[(2-chloro-4-nitrobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5727224.png)